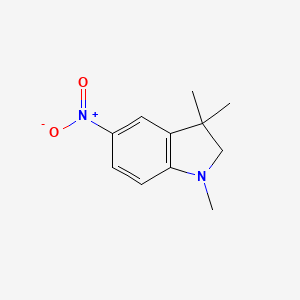

1,3,3-Trimethyl-5-nitroindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1,3,3-trimethyl-5-nitro-2H-indole |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)7-12(3)10-5-4-8(13(14)15)6-9(10)11/h4-6H,7H2,1-3H3 |

InChI Key |

DEZBRITWRIGOMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)[N+](=O)[O-])C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 1,3,3-Trimethyl-5-nitroindoline and Related Indoline (B122111) Precursors

The journey to complex spiropyrans begins with the synthesis of the indoline core. The presence and nature of substituents on this heterocyclic system are paramount for tuning the electronic and, consequently, the photochromic properties of the target molecule.

Established Synthetic Pathways for Indoline Core Functionalization

The foundational precursor for many indoline-based spiropyrans is 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. chemicalbook.com Its synthesis is a well-established process, typically starting from phenylhydrazine (B124118) and 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) via the Fischer indole (B1671886) synthesis. mdpi.com A more direct laboratory and industrial preparation involves the reaction of 2,3,3-trimethylindolenine (B142774) with a methylating agent like dimethyl sulfate. google.com

A general procedure for synthesizing Fischer's base is outlined below:

| Reactants | Reagents | Conditions | Product | Yield |

| 2,3,3-Trimethylindolenine | Dimethyl sulfate, Sodium bicarbonate | Water, 65°C, 5 hours | 1,3,3-Trimethyl-2-methyleneindoline | 82% |

| Table 1: Synthesis of Fischer's Base. google.com |

Modern synthetic methods have also explored palladium-catalyzed C-H activation and other cross-coupling reactions, such as the Suzuki reaction, to introduce a wide variety of functional groups onto the indole or indoline skeleton, offering pathways to novel precursors. google.com For instance, 5-aryl-2,3,3-trimethyl-3H-indole derivatives can be synthesized via a Suzuki reaction, which can then be N-alkylated to produce the corresponding 5-aryl-Fischer's base derivatives. google.com

Derivatization of the Indoline Ring

Functionalization of the indoline ring, particularly nitration, is a key step in creating precursors for advanced photochromic materials. The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic properties of the resulting spiropyran.

The direct nitration of the pre-formed Fischer's base leads to the synthesis of 1,3,3-trimethyl-2-methylene-5-nitroindoline. This compound is a vital intermediate for producing spiropyrans with a nitro group on the indoline portion. ontosight.ainih.gov While specific reaction conditions can vary, electrophilic nitrating agents are employed to introduce the nitro group at the C5 position of the indoline ring. nih.gov The synthesis of this compound itself would typically proceed from this 5-nitro Fischer's base, for example, through a selective reduction of the exocyclic double bond, although this specific transformation is less commonly detailed as the methylene (B1212753) derivative is the direct reactant for spiropyran synthesis.

The reactivity of the enamine system in Fischer's base has been extensively studied, allowing for various derivatization reactions beyond simple nitration. It reacts with a range of electrophiles, including acyl halides and conjugated nitro-olefins, leading to a diverse library of functionalized indoline precursors. arkat-usa.org

Condensation Reactions for Spiropyran Formation

The hallmark reaction for creating spiropyrans is the condensation of a substituted 2-methyleneindoline (like the 5-nitro derivative of Fischer's base) with a substituted salicylaldehyde (B1680747). acs.org This reaction forges the spirocyclic linkage that is central to the photochromic behavior of these molecules.

Reactions with Substituted Salicylaldehydes

The condensation reaction is typically carried out by refluxing the two components in a suitable solvent, such as ethanol (B145695) or methanol. analis.com.mychemistryjournal.net The nature of the substituents on the salicylaldehyde partner provides another layer of control over the properties of the final spiropyran. Electron-withdrawing or electron-donating groups on the salicylaldehyde ring can modulate the stability of the open merocyanine (B1260669) form and the absorption wavelength of the colored state.

A representative reaction is the condensation of a methylene base with a nitro-substituted o-hydroxy aromatic aldehyde to yield the corresponding spiropyran. ontosight.ai

| Indoline Precursor | Salicylaldehyde Derivative | Solvent | Product |

| 1-Ethyl-3,3-dimethyl-2-methyleneindoline | 2-hydroxy-5-nitrobenzaldehyde | Ethanol | 1'-Ethyl-3',3'-dimethyl-6-nitro-spiro(2H-1-benzopyran-2,2'-(2H)-indole) |

| Table 2: Example of Spiropyran Synthesis via Condensation. ontosight.ai |

Formation of Spirocyclic Systems

The mechanism of this condensation involves the initial reaction between the enamine of the Fischer's base derivative and the aldehyde group of the salicylaldehyde. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the electrophilic carbon of the intermediate, leading to the formation of the pyran ring. Subsequent elimination of a water molecule results in the stable, spiro-linked heterocyclic system. analis.com.my The two orthogonal rings, the indoline and the benzopyran, are joined by a single sp3-hybridized carbon atom, the "spiro" center. acs.org This unique structure prevents π-conjugation across the entire molecule in its closed, colorless form.

Advanced Derivatization Strategies for Tailored Properties

The true power of spiropyran chemistry lies in the ability to fine-tune the molecule's properties through strategic derivatization. By introducing specific functional groups at various positions on either the indoline or benzopyran moiety, researchers can control the photochromic performance, including color, switching speed, and fatigue resistance. mdpi.comresearchgate.net

N-Alkylation and N-Functionalization of the Indoline Nitrogen

The nitrogen atom of the indoline ring in this compound and its derivatives is a prime site for alkylation and functionalization, enabling the modulation of the molecule's properties. Various synthetic strategies have been developed to introduce a wide range of substituents at this position.

One common approach involves the reaction of the indoline with alkyl halides. For instance, a series of novel spiropyrans were synthesized by first substituting indoles with a variety of alkane and ester moieties. nih.gov This was followed by the reaction of the substituted 3,3-dimethyl-2-methyleneindoline with nitro-substituted o-hydroxy aromatic aldehydes to yield the corresponding spiropyrans. nih.gov

A more advanced method for N-alkylation is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents. nih.gov This process, catalyzed by an iron complex, allows for the efficient N-alkylation of indolines. nih.gov For example, starting from indoline derivatives, N-alkylation was successfully performed with various alcohols, leading to the corresponding N-alkylated indoline derivatives in yields ranging from 31% to 99%. nih.gov The reaction of diols can also be controlled to achieve either mono- or di-alkylation. nih.gov

Furthermore, N-alkylation of isatins, which are related precursors, can be achieved using various methods, including the use of cesium carbonate in anhydrous N,N-dimethylformamide or potassium fluoride (B91410) on alumina (B75360) under microwave irradiation. researchgate.net These methods are compatible with base-labile functional groups, highlighting the versatility of synthetic approaches for modifying the indoline nitrogen. researchgate.net

Table 1: Examples of N-Alkylation and N-Functionalization Reactions

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indoline | Alcohol | Tricarbonyl(cyclopentadienone) iron complex, TFE | N-alkylated indoline | 31-99% | nih.gov |

| Indoline | Diol (3 equiv.) | Tricarbonyl(cyclopentadienone) iron complex, TFE | N-alkylated indoline with hydroxyl moiety | 82-85% | nih.gov |

| Indoline (3 equiv.) | Diol (1 equiv.) | Tricarbonyl(cyclopentadienone) iron complex, TFE | N-alkylated bis-indoline | 40-74% | nih.gov |

| Isatins | Alkyl halides, Acrylate | KF/Al2O3, Acetonitrile, Microwave or Reflux | N-alkylated isatins | - | researchgate.net |

| Aromatic cyclic imides | - | Cesium carbonate, Anhydrous DMF, 20-70°C | N-alkylated aromatic cyclic imides | - | researchgate.net |

'Click' Chemistry Approaches for Conjugation

'Click' chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and selective method for conjugating molecules. metabion.comsigmaaldrich.com This strategy has been applied to indoline and spiropyran derivatives to link them to other molecules, creating complex and functional systems. researchgate.net The azide (B81097) and alkyne functional groups are largely inert to biological molecules, making this reaction bio-orthogonal and suitable for a wide range of applications. metabion.comsigmaaldrich.com

To utilize 'click' chemistry, the indoline or spiropyran must first be functionalized with either an azide or an alkyne group. For instance, spiropyran derivatives with an N-alkynyl functional group have been prepared. researchgate.net This was achieved by synthesizing 3,3-dimethyl-2-methylene-1-prop-2-ynyl-2,3-dihydro-1H-indole, which was then reacted with 3- and 5-nitrosalicylaldehyde. researchgate.net The resulting alkyne-functionalized spiropyrans can then undergo 'click' reactions with azide-containing molecules, such as 1-azido-4-nitrobenzene (B1266194) and (azidomethyl)benzene. researchgate.net

The CuAAC reaction is typically high-yielding and can often be performed in water. sigmaaldrich.com The stability of the resulting 1,2,3-triazole ring to hydrolysis, oxidation, and reduction further enhances the utility of this conjugation method. sigmaaldrich.com To mitigate the potential cytotoxicity of copper, copper-free 'click' chemistry approaches, such as strain-promoted alkyne-azide cycloaddition (SPAAC), have also been developed. sigmaaldrich.comprecisepeg.com

Table 3: 'Click' Chemistry Reactions Involving Indoline/Spiropyran Derivatives

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| CuAAC | Alkyne-functionalized spiropyran | 1-Azido-4-nitrobenzene | Copper(I) | Triazole-linked conjugate | researchgate.net |

| CuAAC | Alkyne-functionalized spiropyran | (Azidomethyl)benzene | Copper(I) | Triazole-linked conjugate | researchgate.net |

| CuAAC | Terminal alkyne | Organoazide | Cu(I) salt, optional stabilizing ligand (e.g., TBTA) | 1,4-disubstituted 1,2,3-triazole | sigmaaldrich.comnih.gov |

| SPAAC | Strained cyclooctyne | Azide | Catalyst-free | Triazole-linked conjugate | sigmaaldrich.comprecisepeg.com |

Photochromic Phenomena and Mechanistic Elucidation

Reversible Photoisomerization Pathways of Indoline (B122111) Spiropyrans

The fundamental photochromic process in indoline spiropyrans involves a significant, reversible change in molecular structure initiated by light.

The transformation from the spiropyran (SP) to the merocyanine (B1260669) (MC) form is initiated when the molecule absorbs ultraviolet (UV) light, typically in the 250–380 nm range. wikipedia.org This absorption of a photon provides the energy required to cleave the C-O spiro bond in the pyran ring. wikipedia.orgaip.org Following this electrocyclic ring-opening, the molecule undergoes a conformational change, where the indoline and benzopyran moieties rotate relative to each other. This results in the formation of the planar, open-ring merocyanine (MC) isomer. nih.gov The planarity of the MC form creates an extended π-conjugated system, which is responsible for its strong absorption of visible light and, consequently, its colored appearance. wikipedia.orgnih.gov The nitro group, as seen in derivatives of 1,3,3-Trimethyl-5-nitroindoline, plays a significant role in the electronic properties and photochromic behavior of the resulting spiropyran. researchgate.netrsc.org

The colored merocyanine isomer can revert to the colorless spiropyran form through two primary pathways. The first is a thermal reversion, where in the absence of light, the thermodynamically less stable MC form spontaneously returns to the more stable SP form. nih.govrsc.org This process involves the reformation of the C-O spiro bond. The rate of this thermal fading is highly dependent on the molecular structure and the surrounding environment. rsc.org

Alternatively, the reversion can be induced by light. Irradiation with visible light, corresponding to the absorption band of the MC isomer (typically 500-600 nm), can drive the ring-closing reaction, causing the colored form to rapidly fade back to the colorless SP state. nih.gov This photochemical pathway allows for active control over the switching process.

Kinetic Aspects of Photochromic Transformations

The rates at which the photochromic transformations occur are critical for their practical applications and are influenced by both molecular structure and external stimuli.

The forward (SP to MC) and reverse (MC to SP) reactions have distinct kinetics. The photoinduced ring-opening is an extremely fast process, often occurring on the picosecond to nanosecond timescale. uc.pt In contrast, the thermal relaxation from MC back to SP is typically a slower process, with rates that can vary from seconds to several hours. rsc.org For example, the relaxation time for certain nitro-substituted spiropyrans at 25°C can range from 2 seconds in a nonpolar solvent like methylcyclohexane (B89554) to as long as 10,000 seconds in ethanol (B145695). rsc.org This wide variation is due to changes in both the activation energy and the pre-exponential factor. rsc.org The photoinduced reversion with visible light is also a rapid process.

| Transformation | Stimulus | Typical Rate |

| Spiropyran (SP) to Merocyanine (MC) | UV Light | Picoseconds to Nanoseconds uc.pt |

| Merocyanine (MC) to Spiropyran (SP) | Thermal | Seconds to Hours rsc.org |

| Merocyanine (MC) to Spiropyran (SP) | Visible Light | Milliseconds to Seconds |

The wavelength of the incident light is a key factor in controlling the photochromic transformations. UV radiation, typically between 250 nm and 380 nm, is required to induce the SP to MC conversion. wikipedia.org The specific wavelength for maximum absorption (λmax) and the quantum yield of this coloration depend on the substituents on the spiropyran molecule and the solvent polarity. rsc.org Higher light intensity generally leads to a faster conversion rate to the MC form. aip.org

For the reverse reaction, visible light that matches the absorption spectrum of the MC form is most effective. nih.gov The efficiency of this photo-bleaching is dependent on both the wavelength and intensity of the visible light. For some systems, alternating between UV and visible light can cycle the molecule between its two states. acs.org

Environmental and Structural Modulators of Photochromism

The photochromic properties of indoline spiropyrans are highly sensitive to their local environment and can be tuned through structural modifications.

The polarity of the solvent or the polymer matrix has a significant impact. Nonpolar solvents tend to favor the closed SP form, while polar solvents can stabilize the zwitterionic, open-ring MC form. researchgate.net This stabilization in polar media often results in a bathochromic (red) shift of the MC absorption band and can significantly slow the rate of thermal fading. rsc.orgresearchgate.net For some spiropyrans, an increase in solvent polarity can increase the activation energy for thermal relaxation from 75 kJ/mol to 105 kJ/mol. rsc.org

Temperature also plays a crucial role. An increase in temperature generally accelerates the rate of thermal reversion from the MC to the SP form. rsc.orgresearchgate.net However, in some aqueous media, elevated temperatures can actually favor the colored MC form due to stabilization through hydrogen bonding with water molecules. rsc.org

Structural modifications, such as adding electron-donating or electron-withdrawing groups to the indoline or chromene parts of the molecule, are a powerful tool for tuning photochromic behavior. rsc.orgresearchgate.net The nitro group in spiropyrans derived from this compound, for instance, is an electron-withdrawing group that significantly influences the stability and spectral properties of the merocyanine form. rsc.orgmdpi.com Other factors like pH can also control the isomerization process; acidic conditions can protonate the merocyanine form, inhibiting ring-closing and stabilizing the colored state. acs.orgelsevierpure.com

Substituent Effects on Electronic and Photochromic Properties

The electronic nature of substituents on both the indoline and benzopyran parts of a spiropyran molecule significantly modulates its photochromic characteristics. The nitro group is a strong electron-withdrawing group, and its placement at the 5-position of the indoline moiety has a pronounced effect.

Research has shown that electron-withdrawing groups, such as the nitro group, on the benzopyran ring are often essential for good photochromic properties. scite.ai When located on the indoline ring, as in the case of spiropyrans derived from this compound, the nitro group influences the electronic distribution of the entire molecule. This can affect the energy required for the ring-opening process and the stability of the resulting merocyanine form. A study on various substituted spiropyrans revealed that a 6-nitro BIPS (1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline]) exhibited a higher absorbance intensity compared to an 8-ethoxy-6-nitro BIPS, indicating that substituent position is critical. researchgate.net

The quantum yields for both the ring-opening and ring-closing reactions in spiropyrans can be fine-tuned by altering their substituents. rsc.org Nitro-substitution, in general, has been found to increase the quantum efficiency of the ring-opening process, partly due to the elongation of the C-O spiro bond. rsc.org

| Substituent Position | Effect on Photochromism | Reference |

| 6-nitro (benzopyran) | High absorbance intensity of merocyanine form | researchgate.net |

| 8-ethoxy-6-nitro (benzopyran) | Lower absorbance intensity compared to 6-nitro BIPS | researchgate.net |

| General nitro-substitution | Increased quantum efficiency of ring-opening | rsc.org |

Solvent Polarity and Hydrogen Bonding Interactions in Solution

The environment surrounding a photochromic molecule plays a pivotal role in its behavior. For spiropyrans, particularly those with polar substituents like the nitro group, solvent polarity and the potential for hydrogen bonding are critical factors. The open merocyanine form is a zwitterionic species with a significant dipole moment, making it more stable in polar solvents.

In solutions, an equilibrium can exist between the closed spiro form and the open merocyanine form, especially for nitro-substituted derivatives in polar solvents at room temperature. psu.edu The choice of solvent can dramatically alter the kinetics of the photochromic process. For instance, the relaxation time from the merocyanine to the spiro form can vary by orders of magnitude between non-polar and polar solvents. rsc.org Studies have shown that for nitro-substituted spiropyrans, the activation energy for this thermal relaxation increases with solvent polarity. rsc.org

Hydrogen bonding interactions also play a significant role. In protic solvents like ethanol, the solvent can form hydrogen bonds with the oxygen atom of the merocyanine, further stabilizing this open form. This stabilization is reflected in the absorption spectra, where a red shift is often observed in hydrogen-bonding solvents. researchgate.net The interplay of non-specific and specific (hydrogen bonding) solvent interactions can lead to complex solvatochromic behavior. mdpi.com

| Solvent Property | Effect on Nitrospiropyran Photochromism | Reference |

| Increasing Polarity | Stabilization of the merocyanine form | psu.edu |

| Increasing Polarity | Increased activation energy for thermal relaxation | rsc.org |

| Hydrogen Bonding | Further stabilization of the merocyanine form, potential red-shift in absorption | researchgate.net |

pH and Metal Ion Coordination Effects on Spiropyran Isomers

Spiropyrans derived from this compound are also responsive to changes in pH and the presence of metal ions, a property known as acidochromism and metallochromism, respectively. These responses are primarily associated with the open merocyanine isomer.

The phenolate (B1203915) oxygen of the merocyanine form can be protonated in acidic conditions, leading to the formation of a protonated merocyanine (MCH+) species. acs.org This protonation event typically results in a color change, often from purple or blue to yellow or colorless. rsc.orgacs.org The photochromic behavior can be gated by pH, with the protonated forms also exhibiting photoisomerization between different geometric isomers (e.g., Z and E isomers). rsc.orgacs.org

Furthermore, the merocyanine form can act as a bidentate ligand, coordinating with metal ions through the phenolate oxygen and the indolic nitrogen. psu.edu This coordination leads to the formation of a metal-merocyanine complex, which has distinct spectral properties compared to the free merocyanine. The complexation is often accompanied by a significant color change, making these compounds useful as colorimetric sensors for metal ions. acs.org The stability and photo-responsiveness of these complexes depend on the specific metal ion involved. psu.eduacs.org

Mechanical Stress and Mechanochromic Responses

When incorporated into a polymer matrix, spiropyrans can exhibit mechanochromism, where the application of mechanical force induces the ring-opening reaction from the spiro to the merocyanine form. This results in a visible color change in response to stress or strain.

The covalent incorporation of spiropyran units into polymer chains allows for the visualization of stress distribution and damage in materials. acs.orgresearchgate.net Under mechanical load, the force is transmitted along the polymer backbone to the spiropyran mechanophore, promoting the cleavage of the C-O bond. The efficiency of this mechanochemical activation can be influenced by how the spiropyran is integrated into the polymer network. researchgate.net

Studies on spiropyran-embedded elastomers have shown that at high strain rates, the onset of the mechanochromic response occurs at lower strains but higher stresses compared to quasi-static loading. nih.gov This suggests that under dynamic conditions, non-equilibrium and inhomogeneous local tension distributions lead to greater stress on individual molecular strands. nih.gov The internal, residual stresses that accumulate during polymer vitrification can also dramatically affect the mechanochemistry of spiropyran probes. acs.org

Photostability and Fatigue Resistance

A critical consideration for the practical application of photochromic systems is their durability, or fatigue resistance. This refers to the ability of the photochromic molecule to undergo a large number of switching cycles without irreversible degradation. For spiropyrans, especially nitro-substituted derivatives, photodegradation can be a significant issue.

Mechanisms of Photodegradation and Side Reactions

Nitro-substituted spiropyrans are known to be more susceptible to photodegradation compared to their non-nitro counterparts. rsc.org The degradation process can lead to a loss of photochromic activity and the formation of colored, non-photochromic byproducts. This often manifests as an irreversible brown or dark red coloration upon extended UV irradiation. researchgate.net

The mechanisms of photodegradation can be complex and may involve reactions with atmospheric oxygen, particularly when the spiropyran is in its excited triplet state. rsc.org Prolonged exposure to UV light can lead to irreversible chemical changes in the merocyanine form. chemrxiv.org In some cases, the degradation products themselves can influence the photochromic system, for example, by catalyzing the thermal back-isomerization reaction. researchgate.net

Strategies for Improving Cycling Durability in Photochromic Systems

To enhance the photostability and cycling durability of spiropyran-based photochromic systems, several strategies have been explored. A primary approach is to protect the photochromic molecule from the environment.

Encapsulation of spiropyrans within a protective matrix is a common strategy. For instance, silica (B1680970) nano-shells can be used to encapsulate spiropyran molecules, shielding them from moisture and other external factors that can contribute to degradation. nih.gov Similarly, incorporating spiropyrans into nanoporous materials can reduce molecular stacking and provide sufficient free volume for efficient and reversible photo-switching. acs.org

The choice of the host matrix is also crucial. Embedding spiropyrans in a suitable polymer can improve their stability. However, the interactions between the spiropyran and the polymer matrix must be carefully considered, as they can also influence the photochromic performance. acs.org Another approach involves the chemical modification of the spiropyran structure itself to improve its intrinsic stability, although this remains a significant challenge.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Indoline (B122111) Spiropyran Systems

Quantum chemical calculations are fundamental to understanding the intrinsic properties of spiropyran molecules. They allow for the detailed study of electron distribution, molecular geometry, and energy levels in both the ground and excited states, which are crucial for explaining their photochromic activity.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of spiropyran systems due to its favorable balance of computational cost and accuracy. mdpi.com DFT studies have been instrumental in characterizing the geometries and energies of the stable spiropyran (SP) form and its various open-ring merocyanine (B1260669) (MC) isomers.

In the ground state, the SP form features two heterocyclic rings—an indoline and a chromene part—linked by a central spiro carbon atom, with the two moieties oriented nearly perpendicularly to each other. nih.govacs.org This geometry disrupts π-electron conjugation across the molecule. nih.gov Upon photoexcitation, the cleavage of the C-spiro-O bond leads to the planar, open-ring MC form, which possesses a delocalized π-electron system, resulting in strong absorption in the visible spectrum. wikipedia.org

Time-Dependent DFT (TD-DFT) is commonly employed to study the excited states and simulate absorption spectra. Calculations have shown that for nitro-substituted spiropyrans, the lowest singlet excited states (S₁, S₂) are often localized on the chromene and indole (B1671886) parts of the molecule, respectively. aip.org The presence of the electron-withdrawing nitro group significantly influences the electronic properties, stabilizing the charge-separated zwitterionic character of the MC form, especially in polar solvents. acs.org This stabilization lowers the ground state energy of the MC form, affecting the thermal back-reaction kinetics. acs.orgnih.gov DFT calculations can also predict how different substituents and solvent environments modulate the energy gap between the SP and MC forms, thereby influencing the photochromic and solvatochromic properties. acs.orgrsc.org

| Property | Spiropyran (SP) Form | Merocyanine (MC) Form | Computational Finding | Reference |

|---|---|---|---|---|

| Geometry | Orthogonal arrangement of indoline and chromene moieties | Planar structure | Disruption of π-conjugation in SP form; extended conjugation in MC form. | nih.govacs.org |

| Ground State Energy | Generally more stable in non-polar solvents | Stabilized in polar solvents, especially with electron-withdrawing groups | The nitro group stabilizes the zwitterionic MC form, lowering its energy. | acs.orgnih.gov |

| Excited States (TD-DFT) | S₁ and S₂ states are often localized on chromene and indole moieties | Lower energy excited states due to extended conjugation | Excitation leads to C-spiro-O bond cleavage. | aip.org |

| Solvent Effects | Less sensitive to solvent polarity | Ground state energy significantly lowered by polar solvents | Polarity-driven isomerization can occur even in the dark. | acs.orgnih.gov |

While DFT and TD-DFT are powerful for many applications, they can struggle to accurately describe systems with strong static correlation, such as those involving bond breaking, conical intersections, and certain excited states. mdpi.comuni-stuttgart.de The photoisomerization of spiropyran involves precisely these phenomena. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and multireference perturbation theories (e.g., CASPT2, NEVPT2), are designed to handle such cases by treating a small, critical part of the electronic system (the active space) with high accuracy, while accounting for the remaining dynamic correlation. uni-stuttgart.decolorado.eduosti.gov

These methods are crucial for accurately mapping the potential energy surfaces of both ground and excited states and for characterizing conical intersections, which are points of degeneracy between electronic states that provide ultra-fast, non-radiative decay pathways. uni-stuttgart.de For spiropyrans, the cleavage of the C-spiro-O bond upon photoexcitation is believed to proceed through or near such an intersection. researchgate.net Studies using multireference methods have provided detailed insights into the complex electronic state mixing that occurs during the isomerization process. nih.gov Although computationally demanding, these methods offer a more rigorous description of the electronic structure changes that are fundamental to the photochromic mechanism. uni-stuttgart.decolorado.edu

Elucidation of Photochromic Reaction Mechanisms

Understanding the precise pathway of the reversible transformation between the spiropyran and merocyanine forms is a central goal of theoretical studies. This involves mapping the energetic landscape of the reaction and identifying the key intermediate and transition structures.

The photochromic reaction of spiropyran is a journey across complex potential energy surfaces (PES) of the ground (S₀) and various excited states (S₁, T₁, etc.). acs.org Theoretical analysis of the PES reveals the most likely pathways for the ring-opening and ring-closing reactions. The process begins with the absorption of a UV photon by the SP molecule, promoting it to an excited singlet state. wikipedia.org From this Franck-Condon region, the molecule evolves on the excited-state PES.

Computational studies suggest that the reaction proceeds via the cleavage of the C-spiro-O bond, leading to a non-planar intermediate. acs.orgnih.gov Subsequent rotation around single and double bonds leads to various planar, thermodynamically stable merocyanine isomers (e.g., trans-trans-cis, TTC). researchgate.net The analysis of the PES is a common approach to describe this ring-opening reaction. researchgate.net The journey back from the MC to the SP form can occur thermally, by overcoming an energy barrier on the ground-state PES, or photochemically, by exciting the MC form with visible light. researchgate.net

The rates of both the forward (SP → MC) and reverse (MC → SP) thermal reactions are determined by the heights of the activation barriers on the ground-state potential energy surface. Computational methods are used to locate the transition state (TS) structures and calculate their energies. For many spiropyrans, the activation energy for the thermal ring-opening is quite high, making the SP form stable at room temperature. acs.orgnih.gov

| Process | System/Solvent | Activation Energy (Ea) | Method | Reference |

|---|---|---|---|---|

| Thermal Ring-Closing (MC → SP) | Nitrospiropyrans | 75–105 kJ mol⁻¹ | Experimental | rsc.org |

| Thermal Ring-Opening (SP → MC) | Generic Spiropyrans | ~100 kJ mol⁻¹ | Experimental/DFT | acs.orgnih.gov |

| cis → trans Isomerization (MC isomer) | Nitrospiropyrans | 30–40 kJ mol⁻¹ | Experimental | rsc.org |

| SP → MC Isomerization (TS2) | Naphthol-containing spiropyran | 58.0 kJ mol⁻¹ | TD-DFT/B3LYP | acs.org |

Molecular Electron Density Theory (MEDT) in Mechanistic Understanding

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework for studying chemical reactivity. It posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. MEDT has been successfully applied to understand various reaction mechanisms, including cycloadditions. nih.gov

In the context of spiropyran chemistry, MEDT could provide valuable insights into the electronic rearrangements that occur during the C-spiro-O bond cleavage and formation. The analysis of the Conceptual DFT descriptors (electrophilicity, nucleophilicity) of the reactants and the characterization of the electron density changes along the reaction pathway can offer a detailed mechanistic understanding. nih.gov For instance, in the formation of spiro compounds via domino reactions, MEDT has been used to explain the chemo- and regioselectivity by analyzing the Gibbs free energies and the asynchronous nature of bond formation in the transition states. nih.gov Although detailed MEDT studies specifically on the photochromic isomerization of 1,3,3-trimethyl-5-nitroindoline are not yet widespread, the theory holds promise for providing a deeper, electron-density-based perspective on the complex bond-breaking and bond-forming processes that define its photochromism.

Prediction of Spectroscopic Parameters and Thermochemical Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic and thermochemical properties of molecules such as this compound. researchgate.netnih.gov These theoretical calculations can provide valuable data that might be challenging or costly to obtain through experimental means alone.

While specific, dedicated computational studies on this compound are not extensively available in published literature, predictions can be made based on established computational methodologies and data from structurally similar compounds, such as 5-nitroindoline (B147364) and other substituted indolines. nih.govrsc.org

Spectroscopic Parameters:

The prediction of spectroscopic parameters like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application of computational chemistry. nih.govbohrium.comgithub.io For this compound, the predicted spectra would be expected to show characteristic features of the indoline core, the nitro group, and the three methyl groups.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted with a reasonable degree of accuracy. rsc.orgoregonstate.edu The presence of the electron-withdrawing nitro group on the aromatic ring is expected to significantly influence the chemical shifts of the aromatic protons and carbons. chemicalbook.comchemicalbook.comchemicalbook.com The three methyl groups at the 1 and 3 positions would appear as distinct singlets in the ¹H NMR spectrum, with their chemical shifts influenced by their local electronic environment. The quaternary carbon at the 3-position and the methyl-substituted carbon at the 1-position would be identifiable in the ¹³C NMR spectrum. oregonstate.educhemicalbook.com

IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be calculated. researchgate.netdtic.mil Key predicted vibrational modes for this compound would include the asymmetric and symmetric stretching of the nitro group, which are typically strong and appear in characteristic regions of the spectrum. spectroscopyonline.com Additionally, C-H stretching and bending vibrations for the aromatic, aliphatic, and methyl groups would be predicted, along with skeletal vibrations of the indoline ring. chemicalbook.comchemicalbook.com

Thermochemical Properties:

Computational methods are also employed to estimate the thermochemical properties of molecules, which are fundamental to understanding their stability and reactivity. nih.govmit.edu For this compound, these properties can be calculated using established theoretical models. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Enthalpy of Formation (ΔH°f): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a key indicator of the compound's intrinsic stability.

Standard Gibbs Free Energy of Formation (ΔG°f): This parameter combines enthalpy and entropy and is a measure of the spontaneity of the compound's formation under standard conditions.

Heat Capacity (Cp): The heat capacity of the molecule can be predicted as a function of temperature, providing insight into how the molecule stores thermal energy.

Due to the absence of direct published computational data for this compound, the following tables present illustrative predicted values based on computational studies of similar nitroaromatic and heterocyclic compounds. These values are intended to provide a reasonable estimation of the expected properties.

Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Notes |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.5 - 8.2 | Influenced by the electron-withdrawing nitro group. |

| CH₂ Protons | ~3.0 - 3.5 | Aliphatic protons on the indoline ring. |

| N-CH₃ | ~2.8 - 3.2 | Singlet. |

| C(CH₃)₂ | ~1.2 - 1.5 | Singlet for the two geminal methyl groups. |

| ¹³C NMR (ppm) | ||

| Aromatic C-NO₂ | ~140 - 145 | |

| Other Aromatic C | ~110 - 135 | |

| C(CH₃)₂ | ~40 - 45 | Quaternary carbon. |

| CH₂ | ~30 - 35 | |

| N-CH₃ | ~30 - 35 | |

| C(CH₃)₂ | ~25 - 30 | |

| IR (cm⁻¹) | ||

| N-O Asymmetric Stretch | ~1520 - 1560 | Strong intensity. |

| N-O Symmetric Stretch | ~1340 - 1380 | Strong intensity. |

| C-H Aromatic Stretch | ~3000 - 3100 | |

| C-H Aliphatic Stretch | ~2850 - 2960 |

Predicted Thermochemical Properties for this compound at 298.15 K

| Property | Predicted Value |

| Enthalpy of Formation (ΔH°f) | -50 to -100 kJ/mol |

| Gibbs Free Energy of Formation (ΔG°f) | 150 to 200 kJ/mol |

| Heat Capacity (Cp) | 250 to 300 J/(mol·K) |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural backbone of 1,3,3-Trimethyl-5-nitroindoline.

Fourier Transform Infrared (FT-IR) Analysis of Bond Vibrations

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its functional groups. The presence of the nitro group is particularly prominent. In nitroaromatic compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. orientjchem.org For the related compound 5-nitro-1,3-benzodioxole, these bands appear at 1609 cm⁻¹ (asymmetric) and 1437 cm⁻¹ (symmetric) in the IR spectrum. orientjchem.org

The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the methyl groups and the methylene (B1212753) group in the indoline (B122111) ring would appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the aromatic amine moiety is typically found in the 1250-1360 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic ring are expected to produce absorption bands around 1600 cm⁻¹ and 1475 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretching |

| ~3000-2850 | Medium to Strong | Aliphatic C-H Stretching (CH₃, CH₂) |

| ~1610 | Medium | Aromatic C=C Stretching |

| ~1530 | Strong | Asymmetric NO₂ Stretching |

| ~1470 | Medium | Aromatic C=C Stretching |

| ~1350 | Strong | Symmetric NO₂ Stretching |

Raman Spectroscopy for Structural Conformation

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Weak | Aromatic C-H Stretching |

| ~3000-2850 | Strong | Aliphatic C-H Stretching (CH₃, CH₂) |

| ~1610 | Medium | Aromatic C=C Stretching |

| ~1350 | Strong | Symmetric NO₂ Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the proton environments within the this compound molecule.

¹H NMR for Proton Environment and Isomer Ratios

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the trimethyl groups and the aromatic ring. The two geminal methyl groups at the C3 position are expected to be chemically equivalent and should appear as a singlet, integrating to six protons. The N-methyl group will also appear as a singlet, integrating to three protons. For the related compound 1′,3′,3′-trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene], the gem-dimethyl groups appear as two separate singlets at 1.16 and 1.29 ppm, and the N-methyl group gives a singlet at 2.71 ppm. researchgate.net

The protons on the aromatic ring will be affected by the electron-withdrawing nitro group at the C5 position. This will cause a downfield shift of the aromatic protons. The proton at C4, being ortho to the nitro group, is expected to be the most deshielded. The proton at C6 will also be significantly deshielded. The proton at C7 will be the least deshielded of the aromatic protons. The coupling patterns (doublets and doublet of doublets) will depend on the spin-spin coupling between adjacent protons. In 5-aminoindole, the aromatic protons appear in the range of 6.38-7.20 ppm. rsc.org

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.30 | s | 6H | C(CH₃)₂ |

| ~2.75 | s | 3H | N-CH₃ |

| ~3.30 | t | 2H | -CH₂- |

| ~7.00 | d | 1H | H-7 |

| ~7.80 | dd | 1H | H-6 |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms of the methyl groups are expected to resonate in the upfield region of the spectrum. The carbon of the N-methyl group will be slightly downfield compared to the gem-dimethyl carbons. The quaternary carbon C3 will also be in the aliphatic region. For 1′,3′,3′-trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene], the gem-dimethyl carbons appear at 19.89 and 25.86 ppm, the N-methyl at 28.87 ppm, and the quaternary carbon at 52.02 ppm. researchgate.net

The aromatic carbons will be in the downfield region, with their chemical shifts influenced by the nitro group and the fused heterocyclic ring. The carbon atom C5, directly attached to the nitro group, will be significantly deshielded. The other aromatic carbons will also show characteristic shifts based on their position relative to the substituents. In 5-aminoindole, the aromatic carbons resonate between 101.93 and 139.87 ppm. rsc.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~25 | C(CH₃)₂ |

| ~29 | N-CH₃ |

| ~45 | -CH₂- |

| ~53 | C3 |

| ~108 | C7 |

| ~118 | C6 |

| ~125 | C4 |

| ~130 | C3a |

| ~142 | C5 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show absorption bands characteristic of the nitroaromatic chromophore. The spectrum of 5-nitroindole (B16589) shows an absorption maximum at 322 nm. nih.gov The presence of the electron-donating indoline ring system in conjugation with the electron-withdrawing nitro group is expected to result in a charge-transfer band. The UV-vis absorption spectra of nitroquinoline derivatives show absorption maxima in the range of 300 to 500 nm. researchgate.net For 1′,3′,3′-trimethyl-6′-nitrospiro[chromene-2,2′-indoline], an absorption maximum is observed at 242 nm in ethanol (B145695). umaine.edu It is anticipated that this compound will exhibit a strong absorption band in the near-UV region, likely between 300 and 350 nm, corresponding to a π-π* transition with significant charge-transfer character.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Solvent | Type of Transition |

|---|---|---|

| ~320-350 | Ethanol | π-π* / Charge Transfer |

Monitoring Photoisomerization Dynamics and Spectral Shifts

The this compound core is a key building block for nitro-substituted spiropyrans, a class of compounds renowned for their photochromic behavior. When incorporated into a spiropyran structure, the indoline portion facilitates a dynamic photoisomerization process.

Under ultraviolet (UV) irradiation, the colorless, closed spiro form (A) undergoes a C-O bond cleavage in the pyran ring. This leads to the formation of a planar, colored, open merocyanine (B1260669) form (B). This transformation is accompanied by a significant shift in the absorption spectrum. For instance, a closely related spiropyran, 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene], exhibits a new absorption band in the visible region with a maximum at 592 nm upon UV exposure, attributed to the photoinduced merocyanine isomer. researchgate.net The nitro-substituted analog, derived directly from this compound, is noted for similar photochromic properties, where the electron-withdrawing nitro group influences the color and stability of the open form. researchgate.net The process is reversible; in the absence of UV light, the merocyanine form thermally reverts to the stable spiro form, causing the solution to become colorless again. researchgate.net

Table 1: Spectral-Kinetic Characteristics of a Related Indoline Spiropyran

| Form | Wavelength (λ, nm) | Lifetime (τ) at Room Temp. |

|---|---|---|

| Spiro Form (A) | 205, 222, 248 (sh), 297, 330 (sh) | - |

| Merocyanine Form (B) | 592 | 19.6 s |

sh: shoulder Source: researchgate.net

Time-Resolved Absorption Spectroscopy for Transient Species Detection

To understand the rapid dynamic events following photoexcitation in these molecules, scientists employ time-resolved absorption spectroscopy. researchgate.net This powerful technique uses a "pump" laser pulse to initiate the photochemical reaction (e.g., the ring-opening of the spiropyran) and a subsequent "probe" pulse to record the absorption spectrum of the species present at a specific time delay after the pump. researchgate.netbohrium.com By varying this delay from femtoseconds to microseconds, the entire lifecycle of transient species, such as the excited states and the open merocyanine form, can be mapped. researchgate.netcanada.ca

This method is crucial for determining the kinetics of both the ring-opening and ring-closing processes, as well as for identifying any short-lived intermediate states. unipr.itnih.gov For example, in studies of similar photochromic molecules, transient absorption spectroscopy has been used to directly observe the formation and decay of the colored isomer, providing precise measurements of its lifetime and the influence of the solvent on the reaction dynamics. canada.ca The technique provides invaluable structural and mechanistic information about the intermediates involved in photoinduced reactions. unipr.itnih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of molecular structure and offers insights into the arrangement of molecules in the solid state, which governs the material's bulk properties.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is an essential analytical technique for determining the precise three-dimensional arrangement of atoms within a molecule. creative-biostructure.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate exact bond lengths, bond angles, and torsion angles, revealing the molecule's precise conformation. creative-biostructure.com

Table 2: Crystallographic Data for a Spiropyran Derived from an Indoline Precursor

| Parameter | 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene] |

|---|---|

| Chemical Formula | C21H22ClNO |

| Formula Weight | 339.85 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.1931(4) |

| b (Å) | 12.2646(4) |

| c (Å) | 12.6046(4) |

| α (°) | 90 |

| β (°) | 107.031(1) |

| γ (°) | 90 |

| Volume (ų) | 1801.37(10) |

Source: Data interpreted from similar structures in the literature. researchgate.neteurjchem.commdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. Analysis of the crystal structure of spiropyrans derived from indoline precursors reveals the presence of various non-covalent forces. researchgate.net These can include nonclassical hydrogen bonds and π–π stacking interactions, which are crucial for the stability of the crystal lattice. researchgate.netmdpi.com

In the structure of 1,3,3-trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene], the packing is influenced by shifted π–π stacking in the 2H-chromene moiety. researchgate.net The study of these weak interactions is often facilitated by computational tools like Hirshfeld surface analysis, which helps to visualize and quantify the intermolecular contacts within the crystal. eurjchem.commdpi.com Understanding these packing forces is essential for crystal engineering and designing solid-state materials with specific optical or mechanical properties.

Functional Material Integration and Advanced Systems

Photoresponsive Polymer Composites and Films

The incorporation of photochromic molecules into polymer matrices is a well-established strategy for creating materials that can change their properties upon exposure to light. This can manifest as changes in color, refractive index, or even mechanical properties.

While no specific studies detail the integration of 1,3,3-Trimethyl-5-nitroindoline into polymer matrices, one could hypothesize its incorporation through several methods. If the molecule possesses suitable reactive groups, it could be covalently bonded as a side chain to a polymer backbone. Alternatively, it could be physically dispersed or doped into a polymer matrix. The choice of polymer would be crucial and would depend on the desired optical and mechanical properties of the final composite.

Hypothetical Polymer Matrices for Integration:

| Polymer Matrix | Potential Advantages |

| Polymethyl methacrylate (B99206) (PMMA) | Optical clarity, rigidity |

| Polydimethylsiloxane (PDMS) | Flexibility, biocompatibility |

| Polystyrene (PS) | Ease of processing, tunable properties |

The reversible isomerization of photochromic molecules can induce changes in surface energy and topography. This principle is the basis for creating photo-modulatable surfaces with switchable wettability. Furthermore, if a photochromic compound is integrated into a polymer network in a specific orientation, the collective molecular motion can be harnessed to generate macroscopic mechanical work, leading to the development of light-driven actuators. However, there is no available research demonstrating the fabrication of such surfaces or actuators using this compound.

Encapsulation within Porous Frameworks

The encapsulation of guest molecules within porous host materials like zeolites and metal-organic frameworks (MOFs) can protect the guest, control its release, and in some cases, modify its properties.

Zeolites and MOFs offer well-defined pore structures that can accommodate guest molecules of appropriate size and shape. The adsorption of a molecule like this compound would be governed by host-guest interactions, including van der Waals forces, hydrogen bonding, and π-π stacking. The nitro group on the indoline (B122111) ring could potentially engage in specific interactions with the framework, influencing its orientation and stability within the pores.

A key area of interest in materials science is the development of systems that can release an encapsulated guest molecule in response to an external trigger, such as light. If this compound were to exhibit photo-induced structural changes, its interaction with the host framework could be altered, potentially leading to its release from the pores upon irradiation. This would form the basis of a photo-controlled release system. Currently, no experimental data confirms this behavior for this compound.

Optically Switchable Sensing Platforms

The potential for photochromism in this compound also suggests its possible application in sensing. A change in the electronic structure of the molecule upon light exposure could be coupled to a recognition event, leading to a detectable optical signal. For instance, the binding of an analyte could modulate the photochromic behavior, forming the basis of an optically switchable sensor. This remains a hypothetical application in the absence of dedicated research.

Indoline Derivatives in Non-Natural Nucleotide Research

Design and Synthesis of 5-Nitroindole-Based Nucleotide Analogs

The design of 5-nitroindole-based nucleotide analogs is centered on the concept of creating a "universal base." A universal base is a nucleobase analog that can be incorporated into a DNA or RNA duplex opposite any of the four canonical bases (adenine, guanine, cytosine, and thymine/uracil) without significantly destabilizing the duplex. nih.govscilit.com Unlike natural bases, which rely on specific hydrogen-bonding patterns for pairing (Watson-Crick pairing), 5-nitroindole (B16589) is designed to lack specific hydrogen-bonding donors and acceptors. nih.gov Its ability to stabilize a duplex is primarily attributed to favorable base-stacking interactions with adjacent bases in the DNA helix. nih.govidtdna.com

Research comparing various non-hydrogen-bonding aromatic C-nucleosides has identified 5-nitroindole as a particularly effective universal base. nih.gov Studies have shown it to be superior to other analogs, such as 3-nitropyrrole (B1211435), because it confers greater stability to DNA duplexes. nih.govscilit.com While 3-nitropyrrole also behaves indiscriminately towards the four natural bases, it tends to destabilize duplexes, especially when multiple substitutions are made. In contrast, the 5-nitroindole nucleoside maintains duplex stability more effectively. nih.gov This characteristic makes it an invaluable tool for molecular biology applications where ambiguity in a sequence needs to be accommodated.

The synthesis of 5-nitroindole-based nucleotide analogs, such as the corresponding nucleoside triphosphates, involves a multi-step chemical process. The general strategy combines the synthesis of the modified nucleoside followed by phosphorylation to introduce the triphosphate moiety. nih.govnih.gov

The initial step is typically a glycosylation reaction, where 5-nitroindole is coupled with a protected sugar derivative. For the synthesis of deoxyribonucleoside analogs, for instance, the sodium salt of 5-nitroindole (formed by treating 5-nitroindole with a base like sodium hydride) is reacted with a protected 2-deoxyribofuranosyl chloride. oup.com Subsequent steps involve the removal of protecting groups and the phosphorylation of the 5'-hydroxyl group of the nucleoside. nih.govoup.com The phosphorylation can be achieved using reagents like phosphorus oxychloride (POCl₃) in the presence of a proton scavenger, followed by reaction with pyrophosphate to form the triphosphate. nih.gov

A summary of a typical synthetic route is presented below:

| Step | Description | Key Reagents |

| 1. Glycosylation | Coupling of the 5-nitroindole base with a protected sugar moiety (e.g., 2-deoxyribofuranosyl chloride). | 5-nitroindole, Sodium Hydride (NaH), Acetonitrile (MeCN), α-3,5-di-O-p-toluoyl-2-deoxyribofuranosyl chloride. oup.com |

| 2. Deprotection | Removal of the acyl protecting groups from the sugar part of the molecule. | Methanolic ammonia. oup.com |

| 3. Phosphorylation | Stepwise addition of phosphate (B84403) groups to the 5'-hydroxyl position to form the nucleoside triphosphate. | Phosphorus oxychloride (POCl₃), Proton Sponge, Tributylammonium pyrophosphate. nih.gov |

This synthetic approach allows for the production of 5-nitroindole nucleoside triphosphates that can be used directly in enzymatic assays with DNA or RNA polymerases. nih.govoup.com

Applications in Probing DNA Replication Mechanisms

5-nitroindole-based nucleotide analogs are powerful tools for investigating the fundamental mechanisms of DNA replication. Their unique structure, which mimics the shape of a purine (B94841) but lacks hydrogen-bonding capability, allows researchers to dissect the factors that ensure the high fidelity and efficiency of DNA polymerases. nih.gov By studying how these enzymes interact with a non-hydrogen-bonding nucleotide, scientists can evaluate the relative importance of shape complementarity, hydrophobicity, and hydrogen bonding during the polymerization process. nih.gov

One of the key findings is that 5-nitro-1-indolyl-2'-deoxyribose-5'-triphosphate (5-NITP) can function as a universal nucleotide, meaning it can be incorporated by DNA polymerases opposite any of the four natural nucleobases with comparable efficiencies. nih.gov This challenges models of polymerase fidelity that rely solely on the formation of a correct Watson-Crick hydrogen-bonding pattern. The replication of hydrophobic, non-natural nucleobases like 5-nitroindole suggests that creating a hydrophobic environment in the polymerase active site is a critical aspect of nucleotide incorporation. nih.gov The data indicate that the replication of such a non-natural base is driven by a combination of the hydrophobic character and the π-electron surface area of the incoming nucleotide. nih.gov

Kinetic studies provide detailed insights into these interactions. For example, while a viral RNA-dependent RNA polymerase can incorporate the 5-nitroindole ribonucleotide, the rate of incorporation is slower than that of natural nucleotides. nih.gov Despite the slower incorporation, the analog can be a potent inhibitor of the polymerase. nih.gov This inhibitory effect is significant, as it suggests the analog can bind tightly to the enzyme's active site.

Furthermore, the fate of the 5-nitroindole analog after it has been incorporated into a growing DNA strand provides additional information about the replication process. In some cases, after the analog is inserted, it can act as a chain terminator, preventing the polymerase from extending the primer any further. idtdna.comnih.gov This property is particularly useful for probing the processivity of DNA polymerases. Studies using T4 DNA polymerase have shown that the lack of hydrogen bonds between the 5-nitroindole in the template strand and the incoming natural nucleotide prevents primer extension and leads to unusually high pyrophosphorolysis activity, where the polymerase removes the just-added nucleotide. nih.gov This highlights the critical role of hydrogen-bonding interactions for the completion of the nucleotide addition cycle and for chain extension. nih.gov

The following table summarizes key research findings from the application of 5-nitroindole analogs in DNA replication studies:

| Research Focus | Key Finding | Implication for DNA Replication Mechanism |

| Nucleotide Incorporation | 5-NITP is incorporated opposite any of the four natural bases with nearly equal efficiency by some high-fidelity DNA polymerases. nih.gov | Shape complementarity and hydrophobicity, not just hydrogen bonding, are major drivers of nucleotide incorporation. nih.gov |

| Enzyme Inhibition | 5-nitroindole ribonucleoside triphosphate is a potent inhibitor of poliovirus RNA-dependent RNA polymerase. nih.gov | The analog can bind effectively to the polymerase active site, even without canonical base pairing. nih.gov |

| Chain Termination | Incorporation of a 5-nitroindole nucleotide can function as a chain terminator, blocking further extension by the polymerase. idtdna.comnih.gov | Hydrogen bonding between the template and the primer terminus is crucial for the processivity of the polymerase. nih.gov |

| Template Effects | Natural nucleotides are incorporated inefficiently opposite a 5-nitroindole base in the template strand. nih.gov | The properties of both the incoming nucleotide and the template base are critical for efficient polymerization. nih.gov |

Future Research Directions

Rational Design of Next-Generation Indoline-Based Photochromes

The future of indoline-based photochromes lies in the rational design of molecules with precisely tailored properties. The traditional approach of synthesizing large libraries of compounds is being superseded by a more predictive, design-oriented strategy. This involves the strategic modification of the indoline (B122111) core and the associated spiro-partner to influence the electronic and steric characteristics of the molecule.

A key strategy is the application of the donor-π-acceptor (D-π-A) architecture. nih.govresearchgate.net In this model, the indoline moiety can act as the electron donor, while substituents, such as the nitro group in 1,3,3-trimethyl-5-nitroindoline, function as electron-accepting groups. The π-conjugated bridge connecting these components is a critical target for modification to fine-tune the molecule's properties. researchgate.net Future research will focus on:

Modifying Electronic Properties: Introducing various electron-donating or electron-withdrawing groups at different positions on the indoline ring system can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net This allows for precise control over the absorption spectra of both the closed (spiro) and open (merocyanine) forms.

Steric Hindrance Engineering: The introduction of bulky substituents near the spiro carbon-oxygen bond can influence the kinetics of the ring-opening and ring-closing reactions, thereby affecting the coloration and fading speeds.

Expanding Conjugation: Designing novel π-bridges to extend the conjugation of the merocyanine (B1260669) form can shift the absorption to longer wavelengths, potentially into the near-infrared (NIR) region, which is desirable for applications in biological imaging and advanced optical materials. researchgate.net

Strategies for Enhanced Photochromic Performance and Durability

A significant hurdle for the widespread application of organic photochromes is their susceptibility to photodegradation or "fatigue." Enhancing the durability and performance of indoline-based systems is a primary research goal.

Key areas of investigation include:

Matrix Effects: The polymer matrix in which the photochrome is embedded plays a crucial role in its performance. Research has shown that the type of polymer, such as poly(methyl methacrylate) (PMMA) or epoxy resins, can significantly affect the kinetics of photo-coloration and the material's resistance to fatigue. researchgate.net Future work will explore novel polymer and ionogel matrices that can stabilize the photochromic molecules and improve their switching reliability. acs.org

Stabilization of the Merocyanine Form: The open merocyanine (MC) form is often the less stable isomer. Studies have shown that in the presence of acids, the MC form can be protonated to a more stable MCH+ complex, which retards the ring-closing reaction. tandfonline.comresearchgate.netelsevierpure.com This strategy can be exploited to create materials with more persistent colored states.

Covalent Attachment: Covalently incorporating the indoline-spiropyran unit into a polymer backbone, rather than simple doping, can prevent leaching and aggregation, leading to more robust and durable materials.

Exploration of Multi-Stimuli Responsive Materials

The next frontier in smart materials is the development of systems that respond to multiple, distinct stimuli. nih.gov Indoline-based photochromes are ideal candidates for this field because their switching behavior can be influenced by more than just light.

Future research will focus on creating materials that respond to a combination of:

Light and pH: The acidochromic properties of spiropyrans, where protonation induces a color change, can be combined with their photochromism. nih.govtandfonline.com This dual responsiveness is attractive for creating complex sensors and logic gates.

Light and Temperature: Polymers like poly(N-isopropyl acrylamide) (PNIPAM), which exhibit a temperature-dependent phase transition, can be combined with indoline photochromes to create materials where light-induced switching is modulated by temperature, or vice-versa. nih.gov

Light and Redox/Electrical Potential: Integrating electrochemically active moieties or utilizing viologen-based systems can lead to materials that change color in response to light, an applied voltage, or chemical redox agents. nih.gov

These multi-responsive systems could be used to develop sophisticated sensors, actuators, and information storage devices that can process complex environmental cues. acs.orgrsc.org

Advanced Computational Methodologies for Predictive Material Design

Computational chemistry is becoming an indispensable tool for accelerating the design of new materials. nih.gov By simulating the properties of molecules before they are synthesized, researchers can screen potential candidates and focus on the most promising structures.

For indoline-based photochromes, future computational efforts will involve:

Density Functional Theory (DFT): DFT and time-dependent DFT (TD-DFT) calculations are used to predict the geometric structures, electronic properties (HOMO/LUMO energies), and absorption spectra of both the closed and open isomers. researchgate.net This allows for the in silico tuning of color and switching properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction between the photochromic molecule and its environment (e.g., a polymer matrix), providing insights into how the matrix affects the photo-switching kinetics and stability.

Machine Learning (ML): As more experimental data becomes available, ML models can be trained to predict the properties of new indoline derivatives with high speed and accuracy, further accelerating the discovery process.

These computational approaches will enable a "materials-by-design" paradigm, reducing the time and cost associated with traditional trial-and-error synthesis.

Integration into Emerging Smart Technologies

The ultimate goal of this research is to integrate these advanced indoline-based materials into functional devices and technologies. The unique properties being developed open up a wide range of potential applications.

| Technology | Application of Indoline-Based Photochromes | Research Findings |

| Smart Eyewear | Self-tinting lenses that adapt to changing UV light conditions. | The discoloration kinetics of some spiro-indoline naphthopyrans are extremely fast (less than 1 second), making them appealing for dynamic optical properties. nih.gov |

| Data Storage | High-density optical data storage where information is written and erased with light. | The reversible transformation between two isomers with different absorption spectra forms the basis of binary data storage. researchgate.net |

| Anti-Counterfeiting | Inks and labels that reveal a specific color or pattern under UV light for security verification. | Multi-stimuli responsive materials can be used for information encryption and anti-counterfeiting applications. nih.gov |

| Smart Windows | Glazing that can dynamically control the amount of light and heat passing through. | Spiropyran-doped films show significant changes in their visible light absorption upon UV irradiation. researchgate.net |

| Dye-Sensitized Solar Cells (DSSCs) | Photochromic dyes that can act as photosensitizers to improve power conversion efficiency. | Spiro-indoline naphthopyran-based dyes have been shown to act as photosensitizers in DSSCs, achieving improved efficiency over previous designs. nih.gov |

| Flexible Displays & Wearables | Flexible, multi-responsive displays that change color in response to various stimuli like light, heat, or pH. | Spiropyran-loaded ionogels have been used to create flexible, multi-stimuli-responsive prototypes. acs.org |

Future work will focus on optimizing material performance for these specific applications, addressing challenges such as long-term stability, manufacturing scalability, and seamless integration with existing electronic and optical systems.

Q & A

Q. What distinguishes this compound from simpler indoline derivatives in materials science applications?

- Methodological Answer : The nitro group enhances electron-deficient character, enabling charge-transfer complexes in organic electronics. Compare hole/electron mobility via field-effect transistor (FET) measurements. Thermogravimetric analysis (TGA) evaluates thermal stability, while DSC assesses phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.